Cas no 1807022-00-9 (2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid)

2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid
-
- インチ: 1S/C9H7ClF3NO4/c10-5-4(18-9(11,12)13)2-1-3(6(5)14)7(15)8(16)17/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: JRSBCAKQWSUFQS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1N)C(C(=O)O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 92.8
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023734-1g |
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid |
1807022-00-9 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acidに関する追加情報
Professional Introduction to 2-Amino-3-chloro-4-(trifluoromethoxy)mandelic Acid (CAS No. 1807022-00-9)
2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid, with the CAS number 1807022-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including an amino group, a chloro substituent, and a trifluoromethoxy moiety attached to a mandelic acid backbone, exhibits a range of potential applications in drug discovery and medicinal chemistry.
The< strong> molecular structure of 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the< strong> amino group at the 2-position and the< strong> chloro group at the 3-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the< strong> trifluoromethoxy group at the 4-position contributes to electronic and steric effects that can influence the compound's interactions with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity. The< strong> trifluoromethoxy substituent in 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid is particularly noteworthy, as it is known to increase lipophilicity and binding interactions with biological receptors. This feature has made it a valuable building block in the design of small-molecule drugs targeting various diseases.
One of the most compelling applications of 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid lies in its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The< strong> mandelic acid backbone, combined with the electron-withdrawing effects of the chloro and trifluoromethoxy groups, provides an ideal scaffold for designing molecules that can selectively inhibit aberrant kinase activity. Several recent studies have demonstrated the efficacy of fluorinated mandelic acid derivatives in preclinical models, highlighting their potential as lead compounds for kinase-targeted therapies.
The< strong> pharmaceutical industry has been particularly interested in exploring derivatives of 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid due to its versatility in medicinal chemistry. Researchers have reported modifications to this core structure, including variations in substituent positions and types, which have led to compounds with improved pharmacokinetic profiles and reduced toxicity. These efforts underscore the importance of< strong> molecular optimization in developing effective therapeutic agents.
In addition to its applications in oncology, 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid has shown promise in other therapeutic areas. For instance, its structural motif has been explored in the development of antimicrobial agents. The unique combination of functional groups makes it a suitable candidate for disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Preliminary studies have indicated that certain derivatives exhibit potent activity against resistant bacterial strains, offering a potential solution to the growing problem of antibiotic resistance.
The synthesis of< strong> 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid itself presents an interesting challenge for synthetic chemists. The compound's complex structure requires careful planning to ensure high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct key intermediates efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also demonstrate the compound's feasibility for large-scale production.
The< strong> chemical properties of this compound also make it a valuable tool for academic research. Its reactivity allows chemists to investigate novel reaction pathways and develop innovative synthetic techniques. Furthermore, its role as an intermediate has enabled researchers to explore new drug candidates with tailored properties for specific therapeutic applications.
In conclusion, 2-amino-3-chloro-4-(trifluoromethoxy)mandelic acid (CAS No. 1807022-00-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow even further.
1807022-00-9 (2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid) 関連製品
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)



